Vemircopan
Overview
Description
Preparation Methods
The synthesis of vemircopan involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a bicyclic structure, followed by the introduction of various functional groups to achieve the desired chemical properties. Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Chemical Reactions Analysis
Vemircopan undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions vary depending on the specific transformation required. Major products formed from these reactions include various intermediates that are further processed to yield the final compound .
Scientific Research Applications
Vemircopan has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the complement system and its role in various diseases.
Biology: Investigated for its effects on immune cell function and complement-mediated pathways.
Medicine: Being developed as a therapeutic agent for diseases such as PNH, generalized myasthenia gravis, proliferative lupus nephritis, and immunoglobulin A nephropathy.
Industry: Potential applications in the development of new drugs targeting the complement system .
Mechanism of Action
Vemircopan exerts its effects by inhibiting complement factor D, a serine protease that cleaves complement factor B. This inhibition prevents the formation of the C3 convertase complex, thereby blocking the activation of the alternative pathway of the complement system. By doing so, this compound reduces complement-mediated damage to red blood cells and other tissues, providing therapeutic benefits in diseases such as PNH .
Comparison with Similar Compounds
Vemircopan is similar to other complement factor D inhibitors, such as danicopan (ALXN2040) and iptacopan (Fabhalta). this compound demonstrates increased potency and binding affinity for factor D compared to danicopan. Additionally, this compound achieves immediate, complete, and sustained inhibition of the alternative pathway with twice-daily administration. This makes it a promising candidate for the treatment of complement-mediated diseases .
Similar Compounds
- Danicopan (ALXN2040)
- Iptacopan (Fabhalta)
- ALXN2080
- BCX-10013
Properties
IUPAC Name |
(1R,3S,5R)-2-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromo-3-methylpyridin-2-yl)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28BrN7O3/c1-15-5-8-24(30)33-27(15)34-28(40)22-10-29(4)11-23(29)37(22)25(39)14-36-21-7-6-18(19-12-31-17(3)32-13-19)9-20(21)26(35-36)16(2)38/h5-9,12-13,22-23H,10-11,14H2,1-4H3,(H,33,34,40)/t22-,23+,29-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXAGXCMZACNEC-CTWZREHQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Br)NC(=O)C2CC3(CC3N2C(=O)CN4C5=C(C=C(C=C5)C6=CN=C(N=C6)C)C(=N4)C(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(C=C1)Br)NC(=O)[C@@H]2C[C@]3(C[C@H]3N2C(=O)CN4C5=C(C=C(C=C5)C6=CN=C(N=C6)C)C(=N4)C(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28BrN7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2086178-00-7 | |
Record name | Vemircopan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2086178007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vemircopan | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN6I4K50QB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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